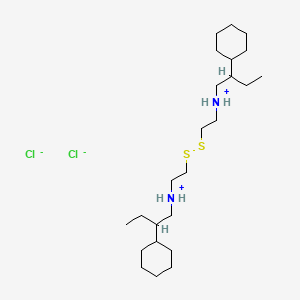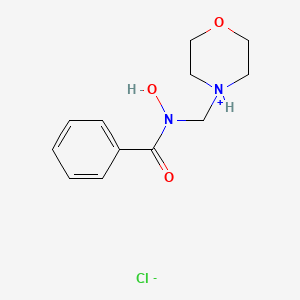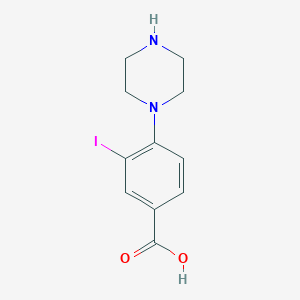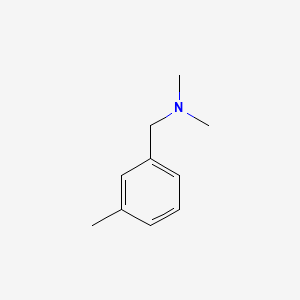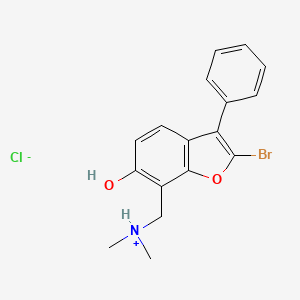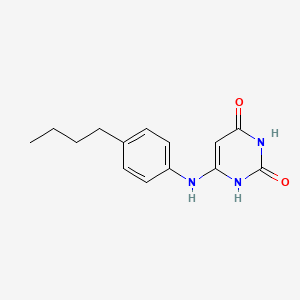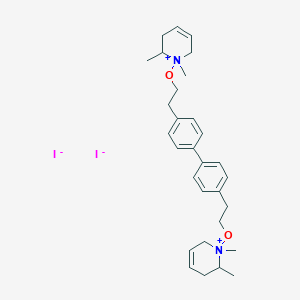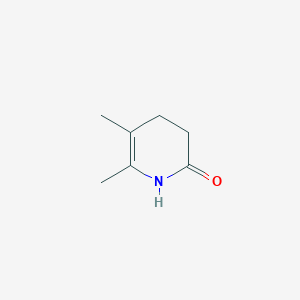
5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one is an organic compound with a pyridinone core structure It is a white crystalline solid that is soluble in water, ethanol, and ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-dimethylbut-2-enal with ammonia or an amine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions on the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-1H-pyridin-2-one: A similar compound with a hydrogen atom instead of methyl groups at positions 5 and 6.
2-Amino-2,3-dihydro-1H-2λ5-[1,3,2]diazaphospholo[4,5-b]pyridin-2-one: Another related compound with an amino group and a diazaphospholo ring.
Uniqueness
5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 5 and 6 can enhance its stability and solubility, making it a valuable compound for various applications.
Properties
CAS No. |
52648-22-3 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
5,6-dimethyl-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H11NO/c1-5-3-4-7(9)8-6(5)2/h3-4H2,1-2H3,(H,8,9) |
InChI Key |
RPWVPILCFCWEBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


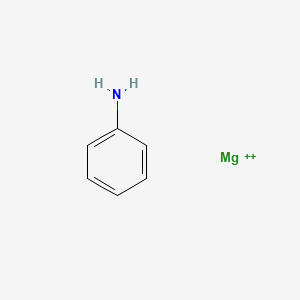
![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)


